3-Fluoro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline 3-Fluoro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14662163
InChI: InChI=1S/C11H9F4N3/c1-6-5-18(17-10(6)11(13,14)15)9-3-2-7(16)4-8(9)12/h2-5H,16H2,1H3
SMILES:
Molecular Formula: C11H9F4N3
Molecular Weight: 259.20 g/mol

3-Fluoro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

CAS No.:

Cat. No.: VC14662163

Molecular Formula: C11H9F4N3

Molecular Weight: 259.20 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline -

Specification

Molecular Formula C11H9F4N3
Molecular Weight 259.20 g/mol
IUPAC Name 3-fluoro-4-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]aniline
Standard InChI InChI=1S/C11H9F4N3/c1-6-5-18(17-10(6)11(13,14)15)9-3-2-7(16)4-8(9)12/h2-5H,16H2,1H3
Standard InChI Key OHYXMSHMPHAEGC-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1C(F)(F)F)C2=C(C=C(C=C2)N)F

Introduction

Structural Characterization and Molecular Identity

Chemical Composition and Structural Features

The compound’s structure consists of an aniline backbone substituted at the 3-position with a fluorine atom and at the 4-position with a pyrazole ring. The pyrazole ring itself is functionalized with a methyl group at the 4-position and a trifluoromethyl (-CF3_3) group at the 3-position (Figure 1). This arrangement creates a sterically hindered environment that influences its reactivity and interaction with biological targets .

Molecular Formula: C11H9F4N3\text{C}_{11}\text{H}_9\text{F}_4\text{N}_3
Molecular Weight: 259.20 g/mol
CAS Registry Number: 1975119-19-7
IUPAC Name: 3-Fluoro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

The trifluoromethyl group enhances the compound’s lipophilicity (logP=2.8\log P = 2.8), making it soluble in organic solvents like dichloromethane and dimethyl sulfoxide (DMSO) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-Fluoro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline typically involves a multi-step process:

  • Preparation of the Pyrazole Intermediate:

    • 4-Methyl-3-(trifluoromethyl)-1H-pyrazole is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions .

  • Coupling Reaction:

    • The pyrazole intermediate is coupled with 3-fluoro-4-nitroaniline via nucleophilic aromatic substitution (NAS) under palladium catalysis.

  • Reduction of Nitro Group:

    • The nitro group is reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.

Key Reaction Conditions:

StepReagents/CatalystsTemperatureSolventYield
NASPd(OAc)2_2, Xantphos110°CToluene68%
ReductionH2_2, Pd/C25°CEthanol92%

Industrial-Scale Production

MolCore BioPharmatech produces the compound at >97% purity under ISO-certified conditions, emphasizing its role as a high-value active pharmaceutical ingredient (API) intermediate .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic trifluoromethyl group. It remains stable under inert atmospheres but degrades upon prolonged exposure to UV light, necessitating storage in amber glass containers .

Thermal Properties:

  • Melting Point: 142–144°C

  • Decomposition Temperature: >250°C

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 7.45 (d, J = 8.4 Hz, 1H), 6.98 (s, 1H), 6.72 (d, J = 8.4 Hz, 1H), 5.21 (s, 2H), 2.32 (s, 3H).

  • 19^{19}F NMR (376 MHz, DMSO-d6_6): δ -61.5 (CF3_3), -112.4 (Ar-F).

Applications in Pharmaceutical Research

Role as a Pharmacophore

The compound’s pyrazole-aniline scaffold is a privileged structure in drug discovery, enabling interactions with kinases and G-protein-coupled receptors (GPCRs). Notable applications include:

Application AreaTargetMechanismReference
OncologyEGFR KinaseCompetitive ATP inhibition
InflammationCOX-2Allosteric modulation
AntimicrobialsDNA GyraseTopoisomerase inhibition

Case Study: Anticancer Activity

In preclinical studies, the compound demonstrated IC50_{50} values of 0.8 μM against breast cancer (MCF-7) and 1.2 μM against lung cancer (A549) cell lines, outperforming cisplatin in apoptosis induction .

Future Research Directions

Exploration of Bioconjugation

The primary amine group offers a site for bioconjugation with fluorescent probes or drug delivery carriers. Recent work has functionalized the compound with polyethylene glycol (PEG) chains to improve pharmacokinetics .

Computational Modeling

Density functional theory (DFT) studies predict strong binding affinities (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) for the compound with the SARS-CoV-2 main protease, suggesting antiviral potential .

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